

Technical Guide: Physical Properties of 2-Ethoxyoctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxyoctane**

Cat. No.: **B14520746**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **2-Ethoxyoctane**. Due to a scarcity of published experimental data for this specific compound, this document presents computed properties from reliable chemical databases alongside detailed, generalized experimental protocols for the determination of key physical characteristics. This information is intended to guide researchers in handling and characterizing **2-Ethoxyoctane** in a laboratory setting.

Core Physical Properties of 2-Ethoxyoctane

The following table summarizes the available quantitative data for **2-Ethoxyoctane**. It is important to note that most of these values are computationally predicted and should be confirmed by experimental measurement.

Property	Value	Source
Molecular Formula	$C_{10}H_{22}O$	PubChem[1]
Molecular Weight	158.28 g/mol	PubChem[1]
Boiling Point	Not available (experimentally)	
Melting Point	Not available (experimentally)	
Density	Not available (experimentally)	
Refractive Index	Not available (experimentally)	
Solubility	Insoluble in water (predicted)	PubChem (based on LogP)
LogP (Octanol/Water Partition Coefficient)	3.8	PubChem[1]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for measuring the key physical properties of a liquid organic compound such as **2-Ethoxyoctane**.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small liquid sample.[2][3][4][5]

Apparatus:

- Thiele tube or similar heating apparatus (e.g., MelTemp)[4][6]
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)

- Heat source (e.g., Bunsen burner or hot plate)[4]

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[3]
- The capillary tube, with its open end down, is placed inside the test tube containing the liquid.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is then placed in the Thiele tube filled with heating oil.
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Upon further heating, the vapor of the liquid will fill the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- At this point, the heat source is removed, and the apparatus is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7][8]

Apparatus:

- Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
- Analytical balance
- Thermometer
- Water bath (for temperature control)

Procedure:

- The clean, dry pycnometer is accurately weighed on an analytical balance (m_1).
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
- The filled pycnometer is weighed again to determine the mass of the liquid (m_2). The mass of the liquid is ($m_2 - m_1$).
- The volume of the pycnometer (V) is determined by repeating the above steps with a reference liquid of known density (e.g., distilled water) at a specific temperature.
- The density (ρ) of the sample liquid is calculated using the formula: $\rho = (m_2 - m_1) / V$

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high accuracy using a refractometer.[\[9\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Soft tissue paper
- Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

- The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry completely.

- The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- A few drops of the liquid sample are placed on the surface of the prism using a dropper.
- The prism is closed and the light source is switched on.
- While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.
- The compensator is adjusted to eliminate any color fringes and to obtain a sharp, clear boundary line.
- The boundary line is aligned with the center of the crosshairs.
- The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of **2-Ethoxyoctane** using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination of **2-Ethoxyoctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octane, 2-ethoxy- | C10H22O | CID 3375569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. phillysim.org [phillysim.org]
- 7. mt.com [mt.com]
- 8. calnesis.com [calnesis.com]
- 9. mt.com [mt.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Ethoxyoctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14520746#what-are-the-physical-properties-of-2-ethoxyoctane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com